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Abstract
Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase

inhibitor, has emerged as a crucial therapeutic agent in the treatment of non-small cell lung

cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its

metabolic fate is paramount for optimizing its clinical application and anticipating potential drug-

drug interactions. This technical guide provides a comprehensive elucidation of the metabolic

pathways of capmatinib, detailing its absorption, distribution, metabolism, and excretion

(ADME) profile. It includes quantitative data on its pharmacokinetic parameters and

metabolites, detailed experimental protocols for key elucidation studies, and visualizations of its

metabolic pathways and mechanism of action.

Introduction
Capmatinib is an orally bioavailable small molecule that targets the MET receptor, a key driver

of cell proliferation, migration, and invasion in various cancers.[1] The elucidation of its

metabolic pathway is critical for defining its pharmacokinetic profile, understanding its potential

for drug-drug interactions, and ensuring its safe and effective use in the target patient

population. This guide synthesizes the available data to present a detailed overview of

capmatinib's biotransformation.
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Pharmacokinetic Profile
The pharmacokinetic properties of capmatinib have been characterized in healthy volunteers

and cancer patients. Following oral administration, capmatinib is rapidly absorbed, reaching

peak plasma concentrations (Tmax) within 1 to 2 hours.[1] The oral bioavailability is estimated

to be greater than 70%.[2]

Table 1: Summary of Capmatinib Pharmacokinetic Parameters

Parameter Value Reference

Tmax (median) 1.09 - 2.0 hours [1][3]

Oral Bioavailability >70% [2]

Plasma Protein Binding ~96% [1]

Apparent Volume of

Distribution (Vz/F)
164 L [1]

Elimination Half-life (t1/2) ~6.5 - 7.84 hours [1][4]

Clearance (CL/F) 30.0 - 121 L/h [3]

Absorption and Distribution
Capmatinib is well-absorbed after oral administration. Its distribution is characterized by high

plasma protein binding of approximately 96%, which is independent of the drug concentration.

[1] The apparent volume of distribution is 164 L, indicating extensive tissue distribution.[1]

Metabolism
The metabolism of capmatinib is a critical determinant of its clearance and is primarily

mediated by two key enzyme systems: cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase

(AO).[4][5]

Primary Metabolizing Enzymes
CYP3A4: This enzyme is a major contributor to the hepatic metabolism of capmatinib.
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Aldehyde Oxidase (AO): This cytosolic enzyme plays a significant role in the formation of the

major metabolite, M16.[4]

Metabolic Pathways
Capmatinib undergoes extensive metabolism through a variety of reactions, including:[4]

Lactam formation: This is the primary pathway leading to the formation of the most abundant

metabolite, M16 (CMN288).[4]

Hydroxylation

N-dealkylation

Formation of a carboxylic acid

Hydrogenation

N-oxygenation

Glucuronidation

The following diagram illustrates the primary metabolic pathways of capmatinib.
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Caption: Primary metabolic pathways of capmatinib.

Major Metabolites
The principal metabolite of capmatinib in circulation is M16 (also known as CMN288), which is

pharmacologically inactive and does not accumulate upon multiple dosing.[1] M16 is formed

through imidazo-triazinone formation (lactam formation) catalyzed by aldehyde oxidase.[4]

Table 2: Relative Abundance of Capmatinib and its Major Metabolite M16
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Analyte Matrix
Relative
Abundance (% of
total radioactivity)

Reference

Capmatinib (Parent) Plasma 42.9% [4]

M16 (CMN288) Plasma
Most abundant

metabolite
[4]

M16 (CMN288) Urine
Most abundant

metabolite
[4]

M16 (CMN288) Feces
Most abundant

metabolite
[4]

Excretion
Capmatinib and its metabolites are eliminated from the body primarily through the feces.

Following a single oral dose of radiolabeled capmatinib, approximately 78% of the radioactivity

is recovered in the feces and 22% in the urine.[5] A significant portion of the dose excreted in

the feces is unchanged parent drug (approximately 42% of the administered dose).[5]

Table 3: Excretion of Capmatinib and its Metabolites

Route of Excretion
Percentage of
Administered Dose

Form Reference

Feces ~78%
Unchanged drug and

metabolites
[5]

Urine ~22% Primarily metabolites [5]

Experimental Protocols
The elucidation of capmatinib's metabolic pathway involved both in vivo studies in healthy

human subjects and in vitro experiments using human liver preparations.

Human ADME Study (Based on Glaenzel et al., 2020)
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Objective: To investigate the absorption, distribution, metabolism, and excretion of capmatinib

in healthy male volunteers.

Methodology:

Study Population: Healthy male volunteers were enrolled.

Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.

Sample Collection: Blood, plasma, urine, and feces were collected at various time points.

Analysis:

Total radioactivity in blood, plasma, urine, and feces was measured by liquid scintillation

counting.

Plasma concentrations of capmatinib were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS.

Metabolite structures were elucidated using mass spectrometry and by comparison with

reference compounds.

In Vitro Enzyme Phenotyping (Representative Protocol)
Objective: To identify the primary enzymes responsible for the metabolism of capmatinib.

Methodology:

Test System: Human liver microsomes (for CYP-mediated metabolism) and human liver

cytosol (for aldehyde oxidase-mediated metabolism).

Incubation:

Capmatinib was incubated with human liver microsomes in the presence of NADPH (a

cofactor for CYP enzymes).

Capmatinib was incubated with human liver cytosol.
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Inhibition Studies:

To confirm the role of specific CYP isozymes, incubations were performed in the presence

of selective chemical inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4).

To confirm the role of aldehyde oxidase, incubations were performed in the presence of a

selective aldehyde oxidase inhibitor.

Recombinant Enzyme Studies: Capmatinib was incubated with recombinant human CYP

enzymes and aldehyde oxidase to confirm their catalytic activity.

Analysis: The formation of metabolites was monitored over time using LC-MS/MS.

The following diagram illustrates a general workflow for such metabolic studies.
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Caption: Experimental workflow for capmatinib metabolism studies.

Mechanism of Action: MET Signaling Pathway
Inhibition
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Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase. Aberrant

activation of the MET pathway, through mechanisms such as MET exon 14 skipping, leads to

uncontrolled downstream signaling that promotes tumor growth and survival. Capmatinib

blocks the phosphorylation of MET, thereby inhibiting these downstream signaling cascades.

The key downstream signaling pathways inhibited by capmatinib include:

RAS/MAPK Pathway: Involved in cell proliferation.

PI3K/AKT Pathway: Promotes cell survival and growth.

JAK/STAT Pathway: Involved in cell proliferation and survival.

The following diagram illustrates the inhibition of the MET signaling pathway by capmatinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Signaling

Cellular Effects

HGF

MET Receptor

Binds

MET Phosphorylation

Activates

Capmatinib

Inhibits

RAS/MAPK Pathway PI3K/AKT PathwayJAK/STAT Pathway

Proliferation SurvivalInvasion

Click to download full resolution via product page

Caption: Capmatinib's inhibition of the MET signaling pathway.

Conclusion
The metabolic pathway of capmatinib is well-characterized, with CYP3A4 and aldehyde

oxidase playing pivotal roles in its biotransformation. The drug is extensively metabolized, with
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the inactive metabolite M16 being the most abundant circulating species. Excretion occurs

predominantly through the feces. A thorough understanding of this metabolic profile is essential

for the safe and effective clinical use of capmatinib, particularly when co-administered with

inhibitors or inducers of its primary metabolizing enzymes. This guide provides a foundational

resource for researchers and clinicians involved in the development and application of this

important targeted therapy.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15193805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

